molecular formula C5H3ClO4S2 B3024821 5-(Chlorosulfonyl)thiophene-3-carboxylic acid CAS No. 875163-07-8

5-(Chlorosulfonyl)thiophene-3-carboxylic acid

Cat. No. B3024821
M. Wt: 226.7 g/mol
InChI Key: UXWVXKQSUVKKNI-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H3ClO4S2 and a molecular weight of 226.66 . It is a solid substance and its IUPAC name is 5-(chlorosulfonyl)-3-thiophenecarboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid can be represented by the SMILES string OC(=O)c1csc(c1)S(Cl)(=O)=O . The InChI code for this compound is 1S/C5H3ClO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8) .

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-(Chlorosulfonyl)thiophene-3-carboxylic acid and its derivatives have been explored for their potential in medicinal chemistry. For example, the design and synthesis of thiophene-based derivatives via Suzuki cross-coupling reaction have shown significant spasmolytic activity, indicating potential medicinal applications (Rasool et al., 2020). Similarly, a study on the synthesis of 5-substituted benzo[b]thiophene derivatives revealed potent anti-inflammatory activity, highlighting the utility of thiophene derivatives in pharmaceutical research (Radwan et al., 2009).

Organic Chemistry and Compound Synthesis

In the field of organic chemistry, thiophene derivatives, including those similar to 5-(Chlorosulfonyl)thiophene-3-carboxylic acid, have been used for various synthesis processes. For instance, novel supramolecular liquid-crystalline complexes derived from thiophene derivatives highlight their role in the development of new materials (Tso et al., 1998). The study on the synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives for N,S-heterotetracene construction demonstrates the versatility of thiophene derivatives in creating complex organic structures (Demina et al., 2019).

Environmental and Industrial Applications

The recovery of acetic acid from processes involving thiophene derivatives is an example of the environmental and industrial significance of these compounds. This process is critical in the production of pharmaceuticals and herbicides, demonstrating the industrial relevance of thiophene derivatives (Wang, 2006).

Biochemical and Biological Studies

Thiophene derivatives have been studied for their biochemical and biological properties. For instance, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in treating infectious diseases (Marvadi et al., 2020).

properties

IUPAC Name

5-chlorosulfonylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVXKQSUVKKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585359
Record name 5-(Chlorosulfonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)thiophene-3-carboxylic acid

CAS RN

875163-07-8
Record name 5-(Chlorosulfonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chlorosulfonyl)thiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org

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